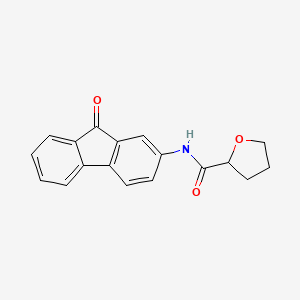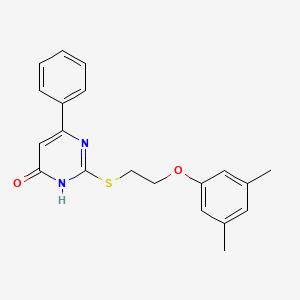![molecular formula C23H18BrNO5 B11070032 3-bromo-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11070032.png)
3-bromo-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Benzamide: The core structure consists of a benzene ring with an amide functional group (CONH₂) attached.
3-bromo: This indicates a bromine atom (Br) substitution at the third position of the benzene ring.
N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}: Here, we have an intricate substituent. It includes a 1,4-benzodioxin ring fused to a phenyl ring (with a methoxy group at the para position) and a carbonyl group (C=O) at the seventh position.
Preparation Methods
The synthetic routes for this compound involve intricate steps. One possible method is the Suzuki–Miyaura coupling , where an aryl bromide (such as 3-bromobenzamide) reacts with an aryl boronic acid or boronic ester. The reaction conditions typically include a palladium catalyst, base, and solvent . Industrial production methods may vary, but efficient coupling reactions are crucial.
Chemical Reactions Analysis
Substitution Reactions: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to form new derivatives.
Oxidation/Reduction: The carbonyl group (C=O) can participate in oxidation or reduction reactions.
Common Reagents: Palladium catalysts, boronic acids/esters, and base.
Major Products: Various derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.
Biological Studies: Investigating its interactions with cellular targets.
Industry: Possible applications in materials science or drug development.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific protein targets, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, indole derivatives, and 1,4-benzodioxin-based compounds.
Uniqueness: Its combination of bromine, carbonyl, and benzodioxin moieties sets it apart.
Properties
Molecular Formula |
C23H18BrNO5 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
3-bromo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C23H18BrNO5/c1-28-17-7-5-14(6-8-17)22(26)18-12-20-21(30-10-9-29-20)13-19(18)25-23(27)15-3-2-4-16(24)11-15/h2-8,11-13H,9-10H2,1H3,(H,25,27) |
InChI Key |
FOAUAWHYGWHQNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC(=CC=C4)Br)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-phenylpropanamide](/img/structure/B11069968.png)
![Carbamic acid, [[(4-methyl-2-pyridinyl)amino]carbonothioyl]-, ethyl ester](/img/structure/B11069973.png)

![N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-2-carboxamide](/img/structure/B11069988.png)
![2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide](/img/structure/B11069991.png)
![2-methyl-4-nitro-5-[(3-nitro-4-propoxybenzyl)sulfanyl]-1H-imidazole](/img/structure/B11070000.png)

![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(thiophen-2-yl)propan-1-one](/img/structure/B11070012.png)
![3,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11070021.png)
![5-Butyl-7-methyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11070025.png)


